molecular formula C23H23N3O5S B3711449 1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

Cat. No.: B3711449
M. Wt: 453.5 g/mol
InChI Key: YYXPXZJZTCAHBJ-UHFFFAOYSA-N
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Description

1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrophenylsulfonyl group and a 3-phenoxybenzyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

    Coupling Reagents: Boronic acids, palladium catalyst.

Major Products Formed

    Reduction: Formation of 1-[(2-aminophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Chemical Biology: It is employed in the development of chemical probes for studying protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The phenoxybenzyl group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine: Similar structure but with a different position of the nitro group.

    1-[(2-nitrophenyl)sulfonyl]-4-(3-phenylbenzyl)piperazine: Similar structure but without the phenoxy group.

Uniqueness

1-[(2-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both the 2-nitrophenylsulfonyl and 3-phenoxybenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c27-26(28)22-11-4-5-12-23(22)32(29,30)25-15-13-24(14-16-25)18-19-7-6-10-21(17-19)31-20-8-2-1-3-9-20/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXPXZJZTCAHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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